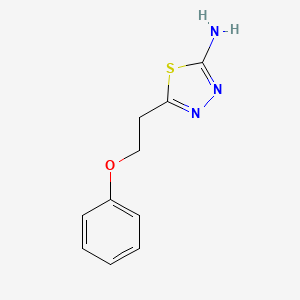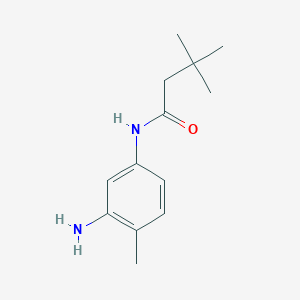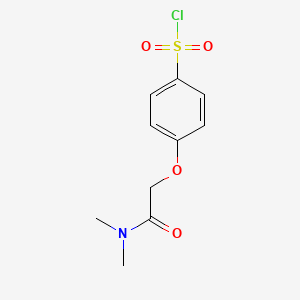
3-硝基吡啶-2,4-二胺
描述
3-Nitropyridine-2,4-diamine is a chemical compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 . It is a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of 3-Nitropyridine-2,4-diamine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3- in water to obtain 3-nitropyridine . The yield is 77% .Molecular Structure Analysis
The InChI code for 3-Nitropyridine-2,4-diamine is 1S/C5H6N4O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H4,6,7,8) .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
3-Nitropyridine-2,4-diamine is a light yellow to yellow powder or crystals . It has a molecular weight of 154.13 . It should be stored in a refrigerator .科学研究应用
化学反应和合成
- 3-硝基吡啶可以与氨或烷基胺发生氧化胺化反应,生成各种取代硝基吡啶,展示了其在化学合成中的多功能性 (Bakke & Svensen, 2001)。
- 它用于制备镍(II)配合物,这些配合物在电化学和催化中有应用 (Kryatov et al., 2002)。
分子和结构分析
- 对硝基吡啶衍生物的构象稳定性、振动光谱和分子轨道分析的研究为设计新材料和药物提供了洞察,这对于了解它们的化学反应性和稳定性至关重要 (Balachandran, Lakshmi, & Janaki, 2012)。
环境应用
- 研究硝基吡啶衍生物用于环境修复,如从水中去除硝基化合物。这展示了它们在环境科学和工程中的潜力 (Mahmoud et al., 2016)。
催化
- 它用于催化反应,如亨利反应,其中其衍生物促进硝基醇的合成,这是一类在有机合成中具有众多应用的化合物 (Arai, Watanabe, & Yanagisawa, 2007)。
非线性光学材料
- 对硝基吡啶衍生物的非线性光学性质进行研究表明其在光子和电子器件中的潜在应用 (Justin & Anitha, 2021)。
先进材料合成
- 3-硝基吡啶-2,4-二胺衍生物用于合成先进材料,如氨基吡啶,这些材料在新非中心材料的开发中有应用 (Draguta et al., 2013)。
分子电子学
- 这些衍生物还可以用于分子电子学,如它们在构建表现出电荷诱导构象变化的分子二极管中的应用 (Derosa, Guda, & Seminario, 2003)。
安全和危害
作用机制
Target of Action
Nitropyridines, in general, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
It is known that from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . This suggests that the compound may influence pathways involving these substances, leading to downstream effects.
Action Environment
The action, efficacy, and stability of 3-Nitropyridine-2,4-diamine can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the compound’s action could be influenced by the presence of certain solvents or other environmental conditions.
属性
IUPAC Name |
3-nitropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNKGSAWMJWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576930 | |
| Record name | 3-Nitropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24501-21-1 | |
| Record name | 3-Nitropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)








![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)

